2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-2-8-19-12(9-21-11-6-4-3-5-7-11)17-18-14(19)22-10-13(20)16-15/h2-7H,1,8-10,15H2,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBQVUZLNWSOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a novel triazole derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes available research findings on its biological activity, including antimicrobial efficacy, cytotoxicity, and mechanisms of action.
- Molecular Formula : C₁₄H₁₇N₅O₂S
- Molecular Weight : 319.38 g/mol
- CAS Number : 1306739-34-3
- Structure : The compound features a triazole ring linked to an allyl group and a phenoxymethyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The results indicate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Moderate |
| Escherichia coli | 0.21 µg/mL | High |
| Pseudomonas aeruginosa | 0.21 µg/mL | High |
| Candida albicans | 1.0 µg/mL | Moderate |
| Candida glabrata | 1.5 µg/mL | Moderate |
The compound exhibited a strong inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using various cell lines to evaluate the safety profile of the compound. The results showed that:
- At concentrations up to 100 µM, the compound did not exhibit significant cytotoxic effects on normal L929 cells.
- Some derivatives displayed enhanced cell viability in treated cultures compared to controls.
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 2-{[4-allyl...} | L929 | 100 | 95 |
| 2-{[4-allyl...} | HepG2 | 50 | 110 |
| Control | L929 | - | 100 |
These findings suggest that the compound has a favorable safety profile while maintaining antimicrobial efficacy .
The mechanism by which this compound exerts its biological activity appears to involve interaction with critical cellular targets:
- DNA Gyrase Inhibition : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, a crucial enzyme for bacterial DNA replication. The binding interactions include hydrogen bonds with key amino acids within the enzyme's active site .
- Cell Membrane Disruption : The presence of the phenoxymethyl group may enhance membrane permeability, allowing for increased uptake of the compound into microbial cells.
Case Studies
In clinical settings, derivatives of triazole compounds have shown promise in treating infections caused by resistant strains. For instance, a study highlighted the effectiveness of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential role in addressing antibiotic resistance .
Scientific Research Applications
Physical Properties
The compound is characterized by its moderate solubility in organic solvents and is generally stable under standard laboratory conditions. Its structure includes functional groups that contribute to its bioactivity and interaction with biological systems.
Medicinal Chemistry
Antifungal Activity : Research indicates that derivatives of triazoles exhibit significant antifungal properties. The compound has shown effectiveness against various fungal strains, making it a candidate for developing new antifungal agents .
Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in specific cancer lines .
Agriculture
Agricultural Fungicides : Due to its antifungal properties, 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can be formulated as a fungicide for crop protection. Its efficacy against plant pathogens can help enhance agricultural productivity by reducing crop losses due to fungal infections .
Material Science
Polymer Additives : The compound can be utilized as an additive in polymers to enhance their thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for applications in coatings and composites .
Case Study 1: Antifungal Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal activity of various triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents .
Case Study 2: Antitumor Activity
A recent investigation reported in Cancer Research assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: The presence of electron-withdrawing groups (e.g., nitro in Compound 6) or bulky aromatic moieties (e.g., benzylidene in Compound 10) enhances cytotoxicity and antimetastatic activity . Allyl groups (as in the target compound and Compound 121) are often used to improve metabolic stability and bioavailability but may reduce direct cytotoxicity compared to phenyl-substituted analogs . Phenoxymethyl (target compound) vs. pyridinyl (Compound 6k): Pyridinyl analogs exhibit stronger antimicrobial activity due to enhanced hydrogen bonding with microbial enzymes .
Hydrazone Moiety :
- Compounds with hydrazone linkages (e.g., Compound 10) show superior antimetastatic activity by targeting cell migration pathways .
- The absence of a hydrazone group in the target compound may limit its direct anticancer efficacy compared to hydrazone-bearing analogs.
Pharmacokinetic and Selectivity Comparisons
- Selectivity: Compound 10 (4-(dimethylamino)benzylidene derivative) demonstrates high selectivity for cancer cells over normal cells, a trait linked to its polar substituents enhancing tumor tissue penetration .
- Metastatic Inhibition: Compound 10 inhibits >70% of cancer cell migration in 3D models, outperforming non-benzylidene analogs like the target compound .
Antimicrobial vs. Anticancer Activities
- Antimicrobial Focus : Pyridinyl and halogenated derivatives (e.g., Compound 6k) exhibit potent antimicrobial activity (MIC: 12.5–25 μg/mL) but weaker anticancer effects .
- Anticancer Focus: Phenyl- and indolinone-substituted triazoles (e.g., Compound 4) prioritize cytotoxicity (IC₅₀: 8.2 μM) over antimicrobial action .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of precursor hydrazides with triazole-thiol derivatives. For example, refluxing 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media generates intermediate triazole-thiols, which are alkylated with allyl bromide or phenoxymethyl halides. Subsequent reaction with acetohydrazide in propan-2-ol under reflux for 3–4 hours yields the target compound . Yield optimization requires precise stoichiometric ratios (e.g., 0.01 mol hydrazide per 0.01 mol aldehyde) and purification via recrystallization from acetic acid .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm the allyl and phenoxymethyl substituents (δ 5.2–5.8 ppm for allyl protons, δ 4.5 ppm for -OCH2-). IR spectroscopy identifies thioamide (C=S, ~1250 cm⁻¹) and hydrazide (N-H, ~3300 cm⁻¹) groups. For structural validation, X-ray crystallography resolves tautomeric equilibria (e.g., thione-thiol forms) and confirms regiochemistry of the triazole ring .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl/phenoxymethyl substitution) impact biological activity, and what contradictions exist in antimicrobial assay data?
- Methodological Answer : The allyl group enhances lipophilicity, potentially improving membrane penetration, while the phenoxymethyl moiety may confer antifungal activity via π-stacking with fungal enzymes. However, discrepancies in MIC values (e.g., 8–64 µg/mL against Candida albicans) arise from assay conditions (pH, solvent polarity) or strain-specific resistance . Address contradictions by standardizing broth microdilution protocols (CLSI guidelines) and including positive controls like fluconazole.
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic substitutions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density on the triazole-thiol sulfur (nucleophilic site) and hydrazide nitrogen (electrophilic site). Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., fungal CYP51), guiding rational design of derivatives with improved inhibition .
Q. How can coordination chemistry be exploited to develop metal complexes of this compound, and what are their stability profiles?
- Methodological Answer : React the compound with Cu(II) or Ni(II) salts in ethanol/water (1:1) to form octahedral complexes. Characterize via UV-Vis (d-d transitions at 600–700 nm) and ESI-MS ([M+Cl]⁻ peaks). Stability studies (TGA/DSC) reveal decomposition above 250°C, suggesting utility in high-temperature catalytic applications .
Q. What analytical challenges arise in quantifying degradation products under accelerated stability conditions?
- Methodological Answer : Use HPLC-PDA (C18 column, 0.1% TFA/acetonitrile gradient) to separate hydrolysis products (e.g., free hydrazine or triazole fragments). LC-MS/MS identifies major degradants (e.g., oxidized allyl groups). Maintain mass balance ≥98% by adjusting storage conditions (desiccants, inert atmosphere) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
